molecular formula C7H7N3O B6433991 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole CAS No. 1239752-45-4

3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

Cat. No.: B6433991
CAS No.: 1239752-45-4
M. Wt: 149.15 g/mol
InChI Key: HIJZWJJMYXEOSH-UHFFFAOYSA-N
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Description

3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of a pyrrole ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is often used in the development of new pharmaceuticals and as a lead compound in drug discovery.

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. These include treatments for infections, inflammatory diseases, and certain types of cancer.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Additionally, its ability to undergo various chemical reactions allows it to form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

  • 3-methyl-5-(1H-pyrrol-2-yl)-1,2-oxazole
  • 3-methyl-5-(1H-pyrrol-2-yl)-1,2,3-triazole
  • 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-triazole

Comparison: Compared to these similar compounds, 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring can participate in different types of chemical reactions and may interact with biological targets in unique ways, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZWJJMYXEOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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